2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine
Overview
Description
2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and a trifluoromethyl group attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives are known for their superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound may interact with its targets in a way that disrupts normal biological processes, leading to the death of pests.
Biochemical Pathways
It’s known that tfmp derivatives have a significant impact on the biological activities and physical properties of compounds, which is why they have earned a unique place in the arsenal of the discovery chemist .
Pharmacokinetics
The compound’s predicted boiling point is 2200±350 °C, and its predicted density is 1542±006 g/cm3 . These properties may influence the compound’s bioavailability.
Result of Action
It’s known that tfmp derivatives are widely used in the protection of crops from pests . This suggests that the compound may have a significant impact on the cellular functions of pests, leading to their death.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine. It’s recommended to store the compound at 2-8°C , suggesting that temperature could play a role in its stability.
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its unique structure, which includes both chlorine and fluorine atoms. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in cellular function. For instance, the compound has been found to inhibit certain enzymes involved in the biosynthesis of essential cellular components, thereby affecting cell growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including organ damage and altered metabolic function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. The compound’s metabolism often results in the formation of various metabolites, some of which may have biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine typically involves the chlorination of 3-hydroxy-6-(trifluoromethyl)pyridine. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually performed in the presence of a solvent such as tetrahydrofuran and a base like sodium bicarbonate at temperatures ranging from 20°C to 35°C. The mixture is then heated to reflux (75°C to 80°C) for 20 to 24 hours .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction to remove the chlorine atoms or reduce the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkyl halides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines with different functional groups.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include dechlorinated pyridines or reduced pyridine rings.
Scientific Research Applications
2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals, including herbicides and pesticides.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(trifluoromethyl)pyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-6-(trifluoromethyl)pyridine: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,6-Dichloro-4-(trifluoromethyl)pyridine: Has a different substitution pattern, leading to variations in chemical properties and uses.
Uniqueness
2,4-Dichloro-3-hydroxy-6-(trifluoromethyl)pyridine is unique due to the presence of both chlorine atoms and a hydroxyl group on the pyridine ring, which provides a versatile platform for further chemical modifications. The trifluoromethyl group also imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO/c7-2-1-3(6(9,10)11)12-5(8)4(2)13/h1,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBACTBTJREWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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